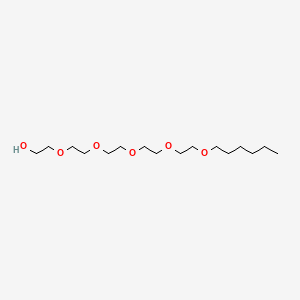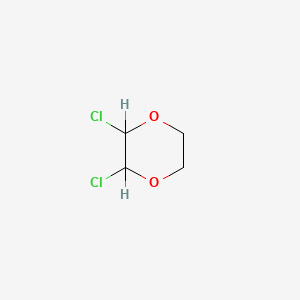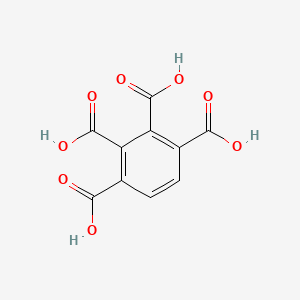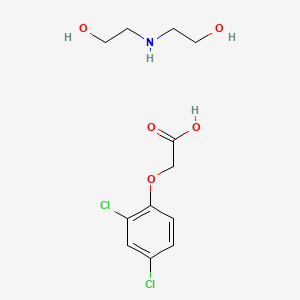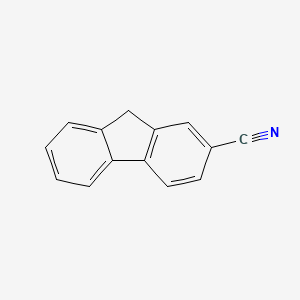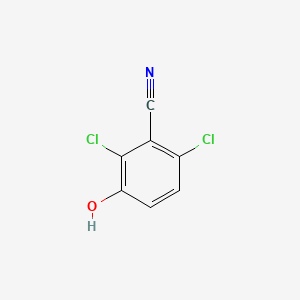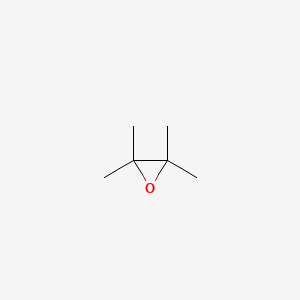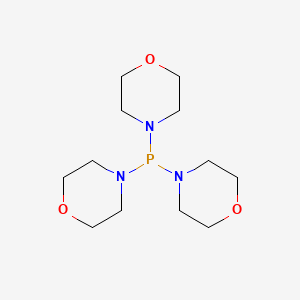
三(吗啉基)膦
描述
Tris(morpholino)phosphine, also known as trimorpholinophosphine oxide, is a compound with the molecular formula C12H24N3O4P. It is characterized by the presence of three morpholine groups attached to a central phosphorus atom. This compound is notable for its applications in coordination chemistry and its role as a ligand in various chemical reactions .
科学研究应用
Tris(morpholino)phosphine has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: It is employed in the study of enzyme mimics, particularly hydrogenase active-site models.
Industry: It is used in the synthesis of various organic compounds and as a reagent in catalytic processes.
作用机制
Target of Action
Tris(morpholino)phosphine (TMP) is primarily targeted at diiron propane-1,3-dithiolate complexes . These complexes are models for the active site of iron-only hydrogenase enzymes . TMP is introduced into these complexes to improve their hydrophilicity and protophilicity .
Mode of Action
TMP interacts with its targets by substituting into the diiron dithiolate complexes . Mono- and di-TMP substituted diiron complexes are synthesized and spectroscopically characterized . The coordination configuration of these complexes is determined by single X-ray analysis . Temperature-dependent 1H and 31P NMR spectroscopy studies provide insight into the interconversion of the iron dithiacyclohexane ring and the rotation of the [Fe(CO)2PR3] moieties for these complexes in solution .
Biochemical Pathways
The biochemical pathways affected by TMP are related to the function of iron-only hydrogenase enzymes . These enzymes are involved in the catalytic reduction of protons to produce hydrogen . TMP, when introduced into the active site models of these enzymes, can enhance their electrocatalytic activities for proton reduction .
Pharmacokinetics
It’s known that tmp is a hydrophilic compound , which suggests it may have good water solubility and could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The introduction of TMP into the diiron dithiolate complexes results in enhanced electrocatalytic activities for proton reduction . This is observed in both pure and water-containing CH3CN solutions . The current sensitivities, i.e., electrocatalytic activities, are demonstrated to be greater in CH3CN–H2O mixtures than in pure CH3CN .
Action Environment
The action of TMP is influenced by the environment in which it is present. For instance, the electrocatalytic activities of TMP-substituted diiron complexes are more effective in CH3CN–H2O mixtures than in pure CH3CN . The most effective electrocatalytic activities are observed with 10% added water .
准备方法
Synthetic Routes and Reaction Conditions
Tris(morpholino)phosphine can be synthesized through the reaction of morpholine with phosphorus trichloride in the presence of a base. The reaction typically involves the following steps:
Reaction of Morpholine with Phosphorus Trichloride: Morpholine is reacted with phosphorus trichloride in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Addition of Base: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure tris(morpholino)phosphine.
Industrial Production Methods
Industrial production methods for tris(morpholino)phosphine typically involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
Tris(morpholino)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(morpholino)phosphine oxide.
Coordination Reactions: It forms complexes with various metal ions, such as iron, by coordinating through the oxygen atom of the morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Coordination Reactions: Metal salts such as iron(II) chloride are used under inert conditions to form coordination complexes.
Major Products
Oxidation: The major product is tris(morpholino)phosphine oxide.
Coordination Reactions: The major products are metal-ligand complexes, such as [Fe(morPO)nX2] (n = 1/2-4, X = BF4, NO3, NCS, Cl, Br, or I).
相似化合物的比较
Similar Compounds
Tris(2-carboxyethyl)phosphine (TCEP): A reducing agent commonly used in biochemistry.
Tris(hydroxymethyl)phosphine (THP): Used in organic synthesis and as a reducing agent.
Tris(hydroxypropyl)phosphine (THPP): Employed in various chemical reactions as a reducing agent.
Uniqueness
Tris(morpholino)phosphine is unique due to its ability to form stable coordination complexes with metal ions, which is not a common property of other similar phosphine compounds. This makes it particularly valuable in coordination chemistry and catalytic applications .
属性
IUPAC Name |
trimorpholin-4-ylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYABZYIVQJYRDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1P(N2CCOCC2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293890 | |
| Record name | Tris(morpholino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5815-61-2 | |
| Record name | Tris(morpholino)phosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(morpholino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


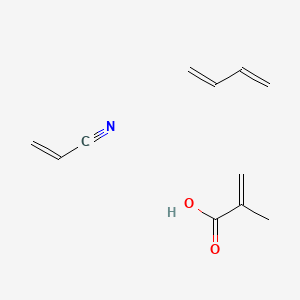
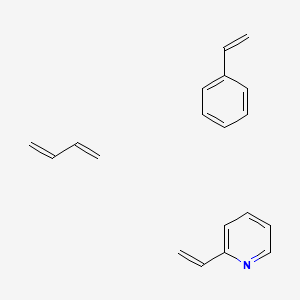

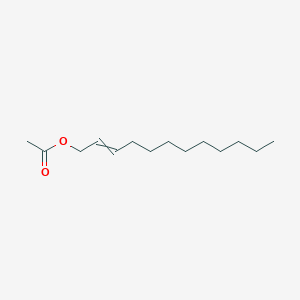
![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)
